molecular formula C11H7BrO B3065130 3-Bromonaphthalene-1-carboxaldehyde CAS No. 303779-66-0

3-Bromonaphthalene-1-carboxaldehyde

Cat. No. B3065130
CAS RN: 303779-66-0
M. Wt: 235.08 g/mol
InChI Key: VMPJCCFHSYZCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

  • Kinetics of Inclusion with β-Cyclodextrin : Research has investigated the inclusion kinetics of halonaphthalenes (including 1-bromonaphthalene) with β-cyclodextrin. Observable phosphorescence in nitrogen-purged aqueous solutions highlights the potential for studying guest-host complex formation and its impact on phosphorescence properties.
  • Complexes with Transition Metal Ions : Complexes of 2-hydroxynaphthalene-1-carboxaldehyde with various transition metal ions have been studied. Infrared, Raman, NMR spectra, and magnetic moments provide insights into potential applications in materials science and chemistry.
  • Photo-Dissociation Studies : Time-resolved photo-dissociation methods have analyzed the dissociation of bromonaphthalene molecular ions, including 1-bromonaphthalene. This research contributes to understanding reaction kinetics and mechanisms at the molecular level .

Scientific Research Applications

1. Kinetics of Inclusion with β-Cyclodextrin

The kinetics of inclusion of halonaphthalenes, like 1-bromonaphthalene, with β-cyclodextrin have been studied, showing observable phosphorescence in nitrogen-purged aqueous solutions. This research demonstrates the potential for studying the guest-host complex formation and its impact on phosphorescence properties (Turro et al., 1982).

2. Complexes with Transition Metal Ions

Research on complexes of 2-hydroxynaphthalene-1-carboxaldehyde with various transition metal ions has been conducted. This involves studying their infrared, Raman, NMR spectra, and magnetic moments, indicating the potential for diverse applications in materials science and chemistry (Mostafa, 1998).

3. Photo-Dissociation Studies

The dissociation of bromonaphthalene molecular ions, including 1-bromonaphthalene, has been analyzed using time-resolved photo-dissociation methods. This research is valuable for understanding the reaction kinetics and mechanisms at the molecular level (Gotkis et al., 1993).

4. NMR Spectroscopy in Liquid-Crystalline Solvents

Multiple-quantum proton NMR spectroscopy has been used to study molecules like 1-bromonaphthalene in liquid-crystalline solvents. This research provides insights into the molecular geometry and orientation, beneficial for material science and molecular physics applications (Field et al., 1992).

5. Antimicrobial Activity Study

Research involving the synthesis of derivatives from bromonaphthalene compounds has shown promising results in antimicrobial activity. This opens avenues for the development of new antimicrobial agents and medicines (Sherekar et al., 2021).

properties

IUPAC Name

3-bromonaphthalene-1-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPJCCFHSYZCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20595488
Record name 3-Bromonaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromonaphthalene-1-carboxaldehyde

CAS RN

303779-66-0
Record name 3-Bromonaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20595488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromonaphthalene-1-carboxaldehyde
Reactant of Route 2
Reactant of Route 2
3-Bromonaphthalene-1-carboxaldehyde
Reactant of Route 3
Reactant of Route 3
3-Bromonaphthalene-1-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
3-Bromonaphthalene-1-carboxaldehyde
Reactant of Route 5
3-Bromonaphthalene-1-carboxaldehyde
Reactant of Route 6
3-Bromonaphthalene-1-carboxaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.